4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid: is a biphenyl derivative that features an amino group at the 4-position, a methoxy group at the 2’-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst to form the biphenyl structure . The amino and methoxy groups can be introduced through electrophilic aromatic substitution reactions, while the carboxylic acid group can be added via carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted biphenyl compounds .
Scientific Research Applications
4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methoxybenzoic acid
- 3-Amino-5-methoxybenzoic acid
- 4-Amino-2-methylbenzoic acid
- 4-Amino-3-hydroxybenzoic acid
Uniqueness
4-Amino-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-amino-5-(2-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
FEBKOFISIGUIBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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